molecular formula C12H10N2O4 B3428322 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid CAS No. 67387-54-6

3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid

Cat. No.: B3428322
CAS No.: 67387-54-6
M. Wt: 246.22 g/mol
InChI Key: ROGQUCAEHRKRME-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid: is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 5-methyl-1,2-oxazole-4-amido group. It is primarily used in research settings and has various applications in chemistry, biology, and industry .

Mechanism of Action

Mode of Action

Without information on the specific targets of 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals .

Biology: The compound is utilized in biological research to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological pathways .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including polymer synthesis and material science .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. For instance, the presence of the oxazole ring enhances its stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-3-8(5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQUCAEHRKRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67387-54-6
Record name 3-(5-methyl-1,2-oxazole-4-amido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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